molecular formula C18H19NOS B1327333 2-(Thiomorpholinomethyl)benzophenone CAS No. 745720-16-5

2-(Thiomorpholinomethyl)benzophenone

Cat. No.: B1327333
CAS No.: 745720-16-5
M. Wt: 297.4 g/mol
InChI Key: OLRDMSJFFYWEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiomorpholinomethyl)benzophenone is an organic compound characterized by the presence of a benzophenone core substituted with a thiomorpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholinomethyl)benzophenone typically involves the reaction of benzophenone with thiomorpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by nucleophilic substitution on the benzophenone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiomorpholinomethyl)benzophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-(Thiomorpholinomethyl)benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The thiomorpholine moiety can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The benzophenone core may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the thiomorpholinomethyl group.

    Thiomorpholine: A simpler structure without the benzophenone core.

    Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine-containing compounds.

Uniqueness: 2-(Thiomorpholinomethyl)benzophenone is unique due to the combination of the benzophenone core and the thiomorpholinomethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler or structurally different compounds.

Biological Activity

2-(Thiomorpholinomethyl)benzophenone is a synthetic compound derived from benzophenone, characterized by the addition of a thiomorpholinomethyl group. This compound has garnered attention in biological research due to its potential therapeutic applications and unique chemical properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO2SC_{19}H_{21}NO_2S, featuring a benzophenone core with a thiomorpholine moiety. This structure allows for various chemical interactions that contribute to its biological effects.

PropertyValue
Molecular Weight321.45 g/mol
Boiling Point534.1 °C
Density1.320 g/cm³
Functional GroupsMethoxy, Thiomorpholine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanism involves:

  • Hydrogen Bonding : The methoxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Electrophilic Interactions : The thiomorpholinomethyl group can interact with nucleophiles and electrophiles, modulating the activity of enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Properties : Studies suggest that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Activity : Preliminary findings indicate effectiveness against various bacterial strains, showcasing potential as an antimicrobial agent.
  • Protein Binding Studies : Investigations into its interactions with proteins have revealed insights into its pharmacokinetic properties and potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers. These findings suggest its potential role in cancer therapy.
  • Antimicrobial Efficacy Testing : In vitro studies evaluated the antimicrobial effects against both Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent response, with notable inhibition zones observed during agar diffusion tests.
  • Mechanistic Studies : A detailed investigation into the compound's mechanism revealed that it disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds were made:

Compound NameKey FeaturesBiological Activity
2-MethoxybenzophenoneLacks thiomorpholinomethyl groupLimited biological activity
2-ThiomorpholinomethylbenzophenoneLacks methoxy groupEnhanced reactivity
3-Methoxy-2-thiomorpholinomethyl benzophenonePositional isomer affecting propertiesDifferent biological profile

The presence of both methoxy and thiomorpholinomethyl groups in this compound enhances its versatility and effectiveness compared to similar compounds.

Properties

IUPAC Name

phenyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRDMSJFFYWEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643799
Record name Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745720-16-5
Record name Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.